

Furmecyclox: A Systemic Fungicide Targeting Mitochondrial Respiration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furmecyclox**

Cat. No.: **B1674282**

[Get Quote](#)

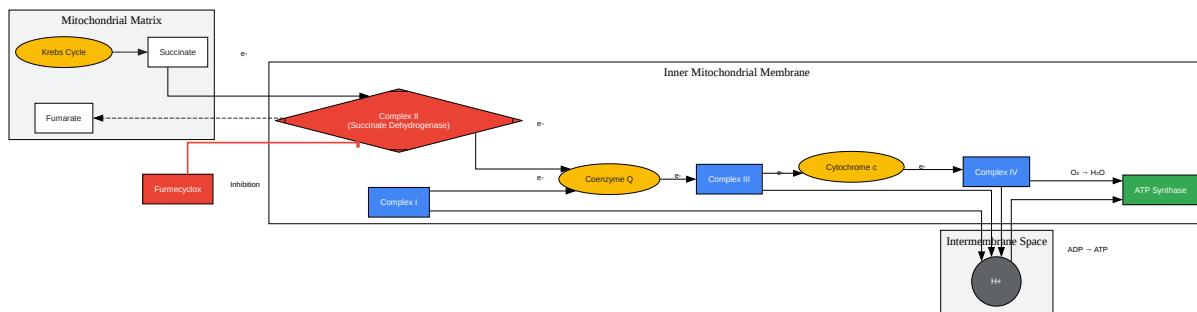
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Furmecyclox - Systemic Fungicide

Furmecyclox is unequivocally classified as a systemic fungicide. Its mode of action involves the inhibition of mitochondrial function within the target fungal pathogens. This technical guide provides a comprehensive overview of **Furmecyclox**, including its classification, mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Furmecyclox** is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental conditions.


Property	Value	Source
Chemical Name	N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide	[1]
CAS Number	60568-05-0	[1]
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[2]
Molecular Weight	251.32 g/mol	[2]
FRAC Group	7	AERU
Mode of Action	Succinate Dehydrogenase Inhibitor (SDHI)	[3]
Class	Furamide fungicide	[2]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Furmecyclox belongs to the Fungicide Resistance Action Committee (FRAC) Group 7. Fungicides in this group are known as Succinate Dehydrogenase Inhibitors (SDHIs)[\[3\]](#). They act on a specific enzyme in the mitochondrial electron transport chain, which is crucial for cellular respiration and energy production in fungi.

The target of **Furmecyclox** is succinate dehydrogenase (SDH), also known as Complex II. By inhibiting this enzyme, **Furmecyclox** disrupts the Krebs cycle and the electron transport chain, ultimately leading to the cessation of ATP production and fungal cell death.

The following diagram illustrates the signaling pathway of mitochondrial respiration and the point of inhibition by **Furmecyclox**.

[Click to download full resolution via product page](#)

Caption: Inhibition of Complex II by **Furmecyclox**.

Efficacy Data

Furmecyclox has demonstrated notable efficacy against a range of fungal pathogens, particularly those belonging to the Basidiomycetes. While comprehensive quantitative data from peer-reviewed literature is limited, available information indicates its potential as an effective fungicide.

One study highlighted its effectiveness in inhibiting the germination and mycelial growth of *Claviceps purpureum*. It also showed inhibitory effects on the mycelial development of *Trichoderma viride*, albeit at higher concentrations.

Target Organism	Test	Concentration Range (µg/mL)	Observation
Claviceps purpureum	Germination Inhibition	0.1 - 10	Effective inhibition
Claviceps purpureum	Mycelial Growth	0.625 - 10	Effect on growth
Trichoderma viride	Mycelial Development	100 - 500	Slight inhibition

Note: The data presented is for reference only and has not been independently confirmed.

Experimental Protocols

To facilitate further research and evaluation of **Furmecyclox** and other SDHI fungicides, a detailed in-vitro experimental protocol for assessing efficacy against wood decay Basidiomycetes is provided below. This protocol is a composite based on established methodologies for fungicide testing.

In Vitro Efficacy Testing against Wood Decay Basidiomycetes (Agar-Dilution Method)

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (ED50) of **Furmecyclox** against selected species of wood decay Basidiomycetes.

2. Materials:

- **Furmecyclox** (analytical grade)
- Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)
- Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)
- Sterile Petri dishes (90 mm)
- Cultures of test fungi (e.g., *Gloeophyllum trabeum*, *Trametes versicolor*)
- Sterile cork borer (5 mm diameter)

- Incubator

3. Procedure:

- Preparation of Fungicide Stock Solution:

- Prepare a stock solution of **Furmecyclox** in the chosen solvent at a high concentration (e.g., 10,000 ppm).

- Preparation of Fungicide-Amended Media:

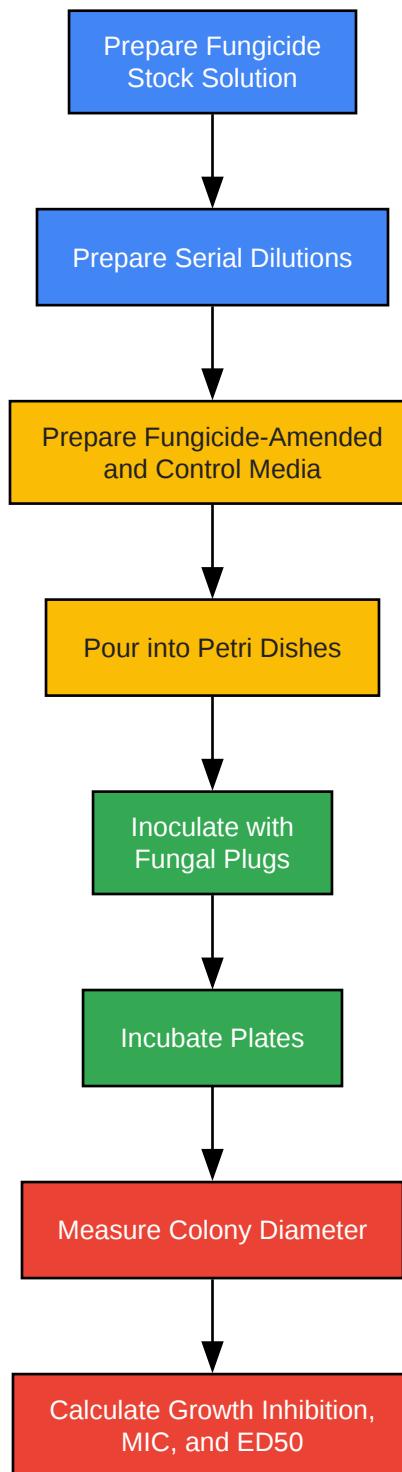
- Autoclave the growth medium (PDA or MEA) and allow it to cool to approximately 50-55°C.
 - Prepare a series of dilutions from the stock solution to achieve final test concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 ppm).
 - Add the appropriate volume of the diluted fungicide solution to the molten agar to reach the desired final concentrations. A control set with only the solvent and a no-treatment control should also be prepared.
 - Pour the amended and control media into sterile Petri dishes and allow them to solidify.

- Inoculation:

- From the growing edge of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

- Incubation:

- Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.


- Data Collection:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the control plates are fully covered with mycelium.

- Data Analysis:

- Calculate the percentage of growth inhibition for each concentration compared to the control.
- Determine the MIC, which is the lowest concentration of the fungicide that completely inhibits visible mycelial growth.
- Calculate the ED50 value, the concentration that inhibits 50% of mycelial growth, using probit analysis or other suitable statistical methods.

The following diagram outlines the experimental workflow for this protocol.

[Click to download full resolution via product page](#)

Caption: In-vitro fungicide efficacy testing workflow.

Conclusion

Furmecyclo is a systemic fungicide with a specific mode of action targeting Complex II of the mitochondrial electron transport chain. Its classification within FRAC Group 7 as an SDHI provides a clear understanding of its biochemical target. While further quantitative efficacy data against a broader range of fungal pathogens would be beneficial, the available information and established experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the development of novel antifungal strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Furmecyclo | C14H21NO3 | CID 43359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- To cite this document: BenchChem. [Furmecyclo: A Systemic Fungicide Targeting Mitochondrial Respiration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674282#is-furmecyclo-a-systemic-or-contact-fungicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com